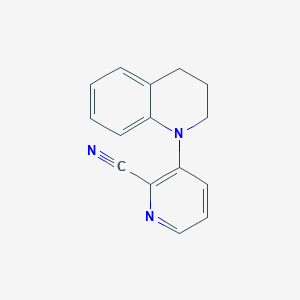
3-(3,4-dihydro-2H-quinoline-1-yl)pyridine-2-carbonitrile
Cat. No. B8677841
M. Wt: 235.28 g/mol
InChI Key: CMDNCPJYTZOKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07863293B2
Procedure details


A 250 mL round bottom flask was fitted with a magnetic stirrer and a reflux condenser (with a septum and N2 inlet on top). Cs2CO3 (13.04 g, 40 mmol), 3-bromopyridine-2-carbonitrile (2.66 g, 20 mmol), toluene (100 mL), 1,2,3,4-tetrahydroquinoline (2.76 mL, 22 mmol), and 4,5-bis-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthene (174 mg, 1.5% mol) were added in sequence. The mixture was degassed at room temperature by bubbling N2 through the suspension with stirring for 5 minutes. Pd2(dba)3 (90 mg, 0.5% mol) was added and the mixture was degassed again for 1 h at room temperature. The mixture was heated to 120° C. (bath) and refluxed under N2 in the dark. After two days, the mixture was cooled to room temperature. Another batch of 1,2,3,4-tetrahydroquinoline (2 mL), and Pd2(dba)3 (90 mg) were added. The system was degassed again for 1 h, and the heating was resumed. After another two days, the reaction mixture was cooled to room temperature and was concentrated by rotary evaporation under high vacuum. The residue was absorbed onto silica gel (50 mL) and loaded to a dry-packed silica gel column (200 mL silica). The column was eluted with 20% AcOEt/hexanes to afford a mixture of product and 3-bromo-2-cyanopyridine. The mixture was recrystallized from hexanes-AcOEt to give the product, 3-(3,4-dihydro-2H-quinoline-1-yl)pyridine-2-carbonitrile, as yellow crystals, 2.90 g (61.4%). 1H NMR (CDCl3) δ 2.06 (tt, 2H, J=5.7, 6.6 Hz), 2.91 (t, 2H, J=6.6 Hz), 3.76 (t, 2H, J=5.7 Hz), 6.56 (d, 1H, J=8.1 Hz), 6.85 (dd, 1H, J=0.9, 7.5 Hz), 6.98 (br, t, 1H, J=7.5 Hz), 7.10 (br, d, 1H, J=7.5 Hz), 7.42 (dd, 1H, J=4.5, 8.4 Hz), 7.72 (dd, 1H, J=1.2, 8.4 Hz), 8.42 (dd, 1H, J=1.5, 4.5 Hz).

Name
Cs2CO3
Quantity
13.04 g
Type
reactant
Reaction Step Two



Quantity
174 mg
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
N#N.C([O-])([O-])=O.[Cs+].[Cs+].Br[C:10]1[C:11]([C:16]#[N:17])=[N:12][CH:13]=[CH:14][CH:15]=1.[NH:18]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH2:21][CH2:20][CH2:19]1.C1(P(C2C=CC=CC=2)C2C3OC4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C(C)(C)C=3C=CC=2)C=CC=CC=1>C1(C)C=CC=CC=1>[N:18]1([C:10]2[C:11]([C:16]#[N:17])=[N:12][CH:13]=[CH:14][CH:15]=2)[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH2:21][CH2:20][CH2:19]1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
Step Two
|
Name
|
Cs2CO3
|
|
Quantity
|
13.04 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
2.66 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NC=CC1)C#N
|
|
Name
|
|
|
Quantity
|
2.76 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
174 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=2C(C3=CC=CC(=C3OC12)P(C1=CC=CC=C1)C1=CC=CC=C1)(C)C)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NC=CC1)C#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was degassed at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by bubbling N2 through the suspension
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Pd2(dba)3 (90 mg, 0.5% mol) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was degassed again for 1 h at room temperature
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed under N2 in the dark
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After two days
|
|
Duration
|
2 d
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Another batch of 1,2,3,4-tetrahydroquinoline (2 mL), and Pd2(dba)3 (90 mg) were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The system was degassed again for 1 h
|
|
Duration
|
1 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After another two days
|
|
Duration
|
2 d
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to room temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated by rotary evaporation under high vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was absorbed onto silica gel (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The column was eluted with 20% AcOEt/hexanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was recrystallized from hexanes-AcOEt
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCC2=CC=CC=C12)C=1C(=NC=CC1)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
